1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine
Description
1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2,4-dibromophenoxy group and a 4-methoxyphenyl group
Properties
Molecular Formula |
C20H22Br2N2O3 |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H22Br2N2O3/c1-14(27-19-8-3-15(21)13-18(19)22)20(25)24-11-9-23(10-12-24)16-4-6-17(26-2)7-5-16/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
IQGLMAYLUIPBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps:
Formation of the 2,4-Dibromophenoxy Intermediate: This step involves the bromination of phenol to obtain 2,4-dibromophenol, which is then reacted with propionyl chloride to form 2-(2,4-dibromophenoxy)propanoyl chloride.
Coupling with Piperazine: The 2-(2,4-dibromophenoxy)propanoyl chloride is then reacted with 4-(4-methoxyphenyl)piperazine under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The bromine atoms in the dibromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interaction of piperazine derivatives with various biological targets, such as receptors and enzymes.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can interact with GABA receptors, leading to modulation of neurotransmitter activity. The dibromophenoxy and methoxyphenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine can be compared with similar compounds such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the dibromophenoxy group and has different pharmacological properties.
1-[2-(2,4-Dichlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
